3-Methyl-2-butene-1-thiol 3-Methyl-2-butene-1-thiol 3-Methyl-2-butene thiol, also known as dimethylallyl mercaptan or fema 3896, belongs to the class of organic compounds known as alkylthiols. These are organic compounds containing the thiol functional group linked to an alkyl chain. 3-Methyl-2-butene thiol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 3-methyl-2-butene thiol is primarily located in the cytoplasm. 3-Methyl-2-butene thiol exists in all eukaryotes, ranging from yeast to humans. 3-Methyl-2-butene thiol is an amine, leek, and onion tasting compound that can be found in alcoholic beverages and coffee and coffee products. This makes 3-methyl-2-butene thiol a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 5287-45-6
VCID: VC21338958
InChI: InChI=1S/C5H10S/c1-5(2)3-4-6/h3,6H,4H2,1-2H3
SMILES: CC(=CCS)C
Molecular Formula: C5H10S
Molecular Weight: 102.2 g/mol

3-Methyl-2-butene-1-thiol

CAS No.: 5287-45-6

Cat. No.: VC21338958

Molecular Formula: C5H10S

Molecular Weight: 102.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-Methyl-2-butene-1-thiol - 5287-45-6

CAS No. 5287-45-6
Molecular Formula C5H10S
Molecular Weight 102.2 g/mol
IUPAC Name 3-methylbut-2-ene-1-thiol
Standard InChI InChI=1S/C5H10S/c1-5(2)3-4-6/h3,6H,4H2,1-2H3
Standard InChI Key GYDPOKGOQFTYGW-UHFFFAOYSA-N
SMILES CC(=CCS)C
Canonical SMILES CC(=CCS)C
Appearance Yellow Liquid

Chemical Identity and Structure

3-Methyl-2-butene-1-thiol is an organosulfur compound with the molecular formula C₅H₁₀S . The structural arrangement of this molecule features a thiol group (-SH) attached to a prenyl moiety, comprising a branched five-carbon chain with a double bond between the second and third carbon atoms. The position of the double bond and methyl group are indicated in its systematic name: the double bond is at the second carbon (2-butene), and the methyl substituent is attached to the third carbon (3-methyl) .

Recent theoretical studies have identified three stable conformers for this molecule, indicating its ability to adopt different spatial arrangements due to rotation around single bonds . These conformational variations play important roles in determining the compound's reactivity patterns and interactions with other molecules in various environments. The structural flexibility contributes to its distinctive chemical behavior and reactivity profile.

Physical and Chemical Properties

3-Methyl-2-butene-1-thiol possesses a range of physical and chemical properties that define its behavior in various systems. These properties are summarized in the following table:

PropertyValueReference
Molecular Weight102.2 g/mol
Boiling Point127 °C
Density0.9012 g/cm³
Physical FormLiquid at room temperature
ColorYellow
OdorSulfurous, smoky, leek, onion, skunky
LogP2.58
pKa10.18±0.25 (Predicted)
CAS Number5287-45-6
SolubilitySoluble in dichloromethane, ether, ethyl acetate, hexane
StabilityReadily oxidized
Storage RequirementsFreezer temperatures

Functional Group Reactivity

The chemical reactivity of 3-Methyl-2-butene-1-thiol stems from two key functional groups:

  • The thiol group (-SH), which readily participates in oxidation reactions to form disulfides and can act as a nucleophile in various chemical transformations.

  • The carbon-carbon double bond, which serves as a site for addition reactions with electrophilic reagents.

These functional groups provide multiple reaction pathways that determine the compound's behavior in both natural systems and controlled chemical processes . The combination of these reactive sites in a single molecule contributes to its complex chemistry and diverse reaction profile.

Odor Characteristics

One of the most notable characteristics of 3-Methyl-2-butene-1-thiol is its potent odor. The compound exhibits a strong sulfurous scent with notes described as smoky, leek-like, onion-like, and skunky . This powerful odorant can be detected at very low concentrations (noted at 0.10% in propylene glycol), which is typical of many thiol compounds . The distinctive odor profile makes it relevant in various contexts, including food science, environmental monitoring, and natural product chemistry.

Chemical Reactions and Behavior

Oxidation Reactions

The oxidation chemistry of 3-Methyl-2-butene-1-thiol has been studied extensively, particularly its gas-phase reactions with atmospheric oxidants. Recent research has employed high-level quantum chemical and theoretical kinetic calculations to investigate the hydroxyl radical (- OH)-mediated oxidation of this compound .

These studies have identified two primary pathways for the reaction of 3-Methyl-2-butene-1-thiol with hydroxyl radicals:

  • Hydrogen abstraction: The hydroxyl radical removes a hydrogen atom, typically from the thiol group, resulting in the formation of a thiyl radical and water.

  • Hydroxyl addition: The hydroxyl radical adds to the carbon-carbon double bond, forming a β-hydroxyalkyl radical intermediate .

The potential energy surfaces for both mechanisms have been computed, providing insights into the energetics and kinetics of these reactions . These oxidation pathways are crucial for understanding the atmospheric fate and environmental persistence of 3-Methyl-2-butene-1-thiol.

Additional Reaction Pathways

Based on its structural features, 3-Methyl-2-butene-1-thiol can engage in several other reaction types:

  • Disulfide formation through oxidative coupling of thiol groups, which occurs readily upon exposure to air or oxidizing agents.

  • Addition reactions at the carbon-carbon double bond with various electrophiles, including halogens, hydrogen halides, and other polar reagents.

  • Nucleophilic substitution reactions where the thiol group acts as a nucleophile, attacking electrophilic centers in other molecules.

  • Coordination with metal ions to form metal-thiolate complexes, a property common to many sulfur-containing compounds.

The high reactivity, particularly the tendency to be readily oxidized, necessitates special storage conditions (freezer temperatures) to maintain stability .

Biological and Environmental Significance

Natural Occurrence

3-Methyl-2-butene-1-thiol has been identified as a volatile organosulfur compound emitted from Cannabis sativa and is believed to contribute significantly to its characteristic skunky odor . This discovery highlights the importance of this compound in the aromatic profile of certain plants and suggests potential roles in plant biochemistry and ecology.

In natural systems, compounds with such distinctive odors often serve specific biological functions, such as attracting pollinators or deterring herbivores. The presence of 3-Methyl-2-butene-1-thiol in plant emissions suggests it may have evolved to serve similar ecological roles, though specific mechanisms require further investigation.

Environmental Fate

The environmental behavior of 3-Methyl-2-butene-1-thiol is largely governed by its chemical reactivity, particularly in atmospheric contexts. Its reaction with hydroxyl radicals, as studied through quantum chemical calculations, represents a primary degradation pathway in the atmosphere .

These atmospheric reactions influence several aspects of the compound's environmental fate:

  • They determine its atmospheric lifetime and transport potential.

  • They lead to the formation of oxidation products with potentially different environmental impacts.

  • They contribute to complex atmospheric chemistry processes that may affect air quality.

Understanding these transformation pathways is essential for assessing the environmental implications of 3-Methyl-2-butene-1-thiol emissions from both natural and anthropogenic sources.

Applications and Regulatory Status

3-Methyl-2-butene-1-thiol has been recognized by several regulatory and industry organizations, indicating its relevance in commercial applications:

  • It has been assigned a FEMA (Flavor and Extract Manufacturers Association) number of 3896, suggesting its potential use as a flavor ingredient .

  • It is listed in the FDA's "Substances Added to Food" database (formerly EAFUS), indicating its approved status for certain food applications .

  • It has received a JECFA (Joint FAO/WHO Expert Committee on Food Additives) number of 522, further confirming its evaluation for food-related uses .

These designations suggest that 3-Methyl-2-butene-1-thiol has undergone safety assessments and has established applications in the flavor and food industries. Given its potent odor, it would likely be used in extremely low concentrations in any commercial application, contributing specific sulfurous or savory notes to certain formulations.

Beyond flavor applications, thiols with structures similar to 3-Methyl-2-butene-1-thiol often serve as valuable building blocks in organic synthesis, particularly for the creation of sulfur-containing compounds with applications in medicinal chemistry, materials science, and other fields.

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